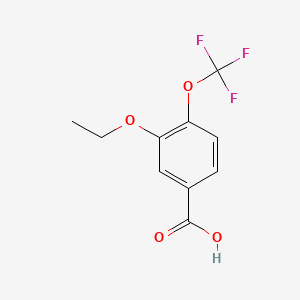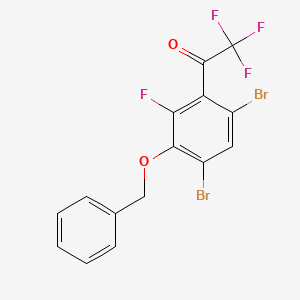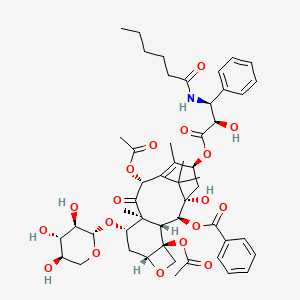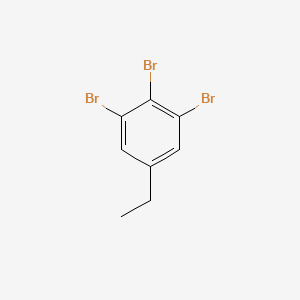
1,2,3-Tribromo-5-ethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Tribromo-5-ethylbenzene is an organic compound with the molecular formula C8H7Br3 It is a derivative of benzene, where three bromine atoms and one ethyl group are substituted on the benzene ring
Métodos De Preparación
The synthesis of 1,2,3-Tribromo-5-ethylbenzene can be achieved through several methods. One common approach involves the bromination of ethylbenzene using bromine in the presence of a catalyst. The reaction conditions typically include a solvent such as acetic acid and a temperature range of 50-60°C. The reaction proceeds through electrophilic aromatic substitution, where bromine atoms replace hydrogen atoms on the benzene ring.
Industrial production methods may involve more efficient and scalable processes. For example, the use of continuous flow reactors can enhance the yield and purity of the product. Additionally, the use of alternative brominating agents and optimized reaction conditions can further improve the efficiency of the synthesis.
Análisis De Reacciones Químicas
1,2,3-Tribromo-5-ethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, catalysts such as palladium or platinum, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,2,3-Tribromo-5-ethylbenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: It can be used as a probe to study the interactions of brominated compounds with biological systems. Its bromine atoms can participate in halogen bonding, which is important in protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its brominated structure may contribute to the development of new drugs with enhanced biological activity.
Industry: It is used in the production of specialty chemicals and materials. Its brominated structure imparts flame retardant properties, making it useful in the manufacturing of flame retardant materials.
Mecanismo De Acción
The mechanism by which 1,2,3-Tribromo-5-ethylbenzene exerts its effects involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The bromine atoms can form halogen bonds with electron-rich sites on proteins, nucleic acids, and other biomolecules. These interactions can modulate the activity of enzymes, receptors, and other molecular targets, leading to various biological effects.
Comparación Con Compuestos Similares
1,2,3-Tribromo-5-ethylbenzene can be compared with other tribromobenzene derivatives such as 1,2,4-tribromobenzene and 1,3,5-tribromobenzene. While all these compounds share the tribromo substitution pattern, their unique substitution positions lead to different chemical and physical properties. For example, 1,3,5-tribromobenzene has a higher melting point compared to 1,2,3-tribromobenzene due to its more symmetrical structure . Additionally, the presence of the ethyl group in this compound imparts different reactivity and solubility properties compared to its non-ethylated counterparts.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable building block in organic synthesis, a useful probe in biological studies, and a potential intermediate in pharmaceutical development. Further research and development can unlock new applications and enhance our understanding of this intriguing compound.
Propiedades
Fórmula molecular |
C8H7Br3 |
|---|---|
Peso molecular |
342.85 g/mol |
Nombre IUPAC |
1,2,3-tribromo-5-ethylbenzene |
InChI |
InChI=1S/C8H7Br3/c1-2-5-3-6(9)8(11)7(10)4-5/h3-4H,2H2,1H3 |
Clave InChI |
ZWQZQLNCSBKQQB-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C(=C1)Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



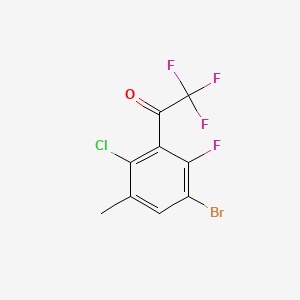
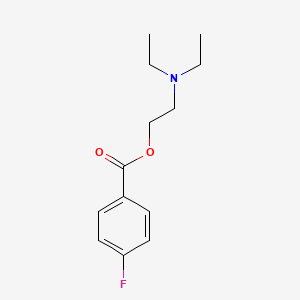

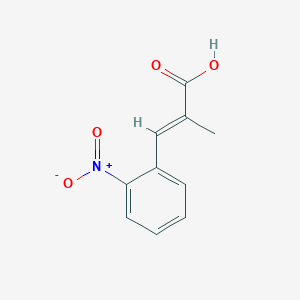
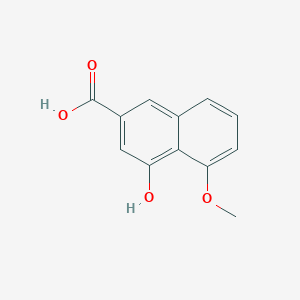
![N-[10,16-bis(4-naphthalen-2-ylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14758148.png)

![(2E)-2-[1-(biphenyl-4-yl)ethylidene]hydrazinecarboxamide](/img/structure/B14758154.png)
